Anhydrocyprinol

Description

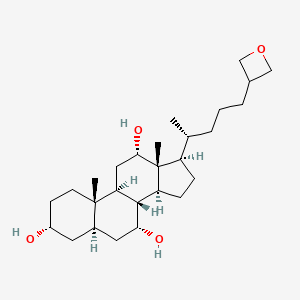

Structure

2D Structure

3D Structure

Properties

CAS No. |

3692-27-1 |

|---|---|

Molecular Formula |

C27H46O4 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(oxetan-3-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H46O4/c1-16(5-4-6-17-14-31-15-17)20-7-8-21-25-22(13-24(30)27(20,21)3)26(2)10-9-19(28)11-18(26)12-23(25)29/h16-25,28-30H,4-15H2,1-3H3/t16-,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

UHVWHYLAKWRVGN-BBBUMGABSA-N |

SMILES |

CC(CCCC1COC1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCCC1COC1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |

Canonical SMILES |

CC(CCCC1COC1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Synonyms |

26,27-oxido-5 alpha-cholestane-3 alpha,7 alpha,12 alpha-triol 5 alpha-anhydrocyprinol 5 alpha-cyprinol sulfate anhydro-5 alpha-cyprinol anhydrocyprinol |

Origin of Product |

United States |

Natural Occurrence and Biological Origin in Vertebrates

Distribution and Isolation from Ichthyological Sources

Anhydrocyprinol, particularly in its 5α-configuration (5α-cyprinol), is a well-documented component of the bile in certain fish species. It was first isolated from the bile of the Asiatic carp (B13450389) (Cyprinus carpio) nih.govholzidoc.ch. This C27 bile alcohol is often found conjugated with sulfate (B86663), forming 5α-cyprinol sulfate (α-CPS), which plays a role in lipid digestion in these fish elifesciences.orgoup.comnih.gov. Studies have also identified various forms of this compound, including 5α- and 5β-anhydrocyprinol, in the bile of other fish, such as Lobeo rohita researchgate.netresearchgate.net. The presence of these C27 bile alcohols in fish bile is considered an evolutionarily ancient characteristic of bile salt profiles elifesciences.orgnih.gov.

Identification in Herpetological Bile

While direct identification of this compound in reptile bile is not extensively detailed in the provided literature, its structural relevance to reptile bile composition has been noted. In studies analyzing the bile of the green iguana (Iguana iguana), a new bile acid, 3α,7α,12α-trihydroxy-5α-cholestan-26-oic acid, was identified. The structural confirmation of this new bile acid involved transforming it into 5α-cholestane-3α,7α,12α,26-tetrol, a compound derived from this compound, thereby linking this compound to the study of reptile bile jst.go.jpoup.com. Reptiles, in general, are characterized by their predominant use of C27 bile acids, with specific hydroxylations unique to certain groups like turtles nih.gov.

Comparative Analysis of Bile Alcohol Profiles Across Vertebrate Classes

Bile salts, encompassing both bile alcohols and bile acids, are fundamental end-metabolites of cholesterol across all vertebrate classes, serving crucial roles in lipid digestion and absorption nih.govuchicago.edubiorxiv.org. A comparative analysis reveals a distinct evolutionary pattern in their composition:

Fish: Early-evolving fish, including jawless fish (like lampreys) and cartilaginous fish (sharks, skates, rays), predominantly feature C27 bile alcohols. For instance, lampreys utilize 5α-petromyzonol sulfate, while cartilaginous fish are characterized by 5β-scymnol nih.govoup.comresearchgate.net. Many teleost fish, while often dominated by C24 bile acids, still retain traces of C27 bile alcohols elifesciences.org.

Amphibians: Exhibit a complex array of bile salt profiles, often including significant quantities of C27 bile alcohols alongside C27 bile acids nih.gov.

Reptiles: Primarily excrete C27 bile acids, with specific structural modifications such as additional hydroxylations observed in groups like turtles nih.govoup.com.

Birds and Mammals: These more evolutionarily recent groups predominantly utilize C24 bile acids. However, C27 bile alcohols have been unexpectedly detected in some early-evolving mammalian species, suggesting a more complex evolutionary history than a simple linear progression nih.govnih.govresearchgate.net.

The structural variations, including the stereochemistry of the A/B ring juncture (5α-planar vs. 5β-bent) and the sites and degree of hydroxylation, underscore the diversity of bile salt evolution nih.govgallmet.co.uk.

Evolutionary Implications of this compound Occurrence in Cholesterol Metabolism

The presence of this compound and related C27 bile alcohols is intrinsically linked to the evolution of cholesterol metabolism and elimination in vertebrates nih.govuchicago.edubiorxiv.orgcore.ac.ukabcam.com. Bile alcohols, particularly C27 bile alcohols, are widely considered the ancestral or plesiomorphic form of bile salts elifesciences.orgnih.govresearchgate.net. The evolutionary trajectory of bile salt synthesis shows a general shift from these simpler C27 bile alcohols in basal vertebrates towards more complex C24 bile acids in higher vertebrates elifesciences.orgoup.comnih.govuchicago.edubiorxiv.orgoup.comnih.govresearchgate.netcore.ac.ukresearchgate.netull.es. This transition represents a key adaptation in the vertebrate lineage for managing cholesterol, a sterol that plays a pivotal role in cellular function but requires regulated elimination from the body uchicago.eduabcam.comnih.gov. The structural diversity observed in bile salts across species is thought to have driven the adaptive evolution of nuclear receptors that bind these molecules, such as the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR) oup.comoup.comgallmet.co.uk. The occurrence of C27 bile alcohols in early mammals highlights the retention of ancestral metabolic pathways and the complex interplay of evolutionary pressures on cholesterol metabolism nih.govnih.govresearchgate.net.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone in the structural elucidation of organic compounds like Anhydrocyprinol. It provides critical information regarding the molecular weight of the compound and offers insights into its structure through the analysis of characteristic fragmentation patterns nih.govnih.govmiamioh.eduwikipedia.org. By ionizing the molecule and separating the resulting fragments based on their mass-to-charge ratio (m/z), MS generates a unique spectral fingerprint. This fingerprint can be compared against databases or interpreted based on known fragmentation mechanisms to deduce structural features, including the presence of specific functional groups and the arrangement of atoms within the molecule miamioh.eduwikipedia.orgnih.gov. Studies have utilized mass spectrometry to identify and confirm the structure of this compound and related bile acids nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This method is particularly effective for analyzing volatile or semi-volatile compounds and is widely used for determining the identity and purity of substances like this compound nih.govmedistri.comthermofisher.comyoutube.comwikipedia.org.

In the context of this compound, GC-MS analysis can involve derivatization to enhance volatility and thermal stability. For instance, the formation of trimethylsilyl (B98337) ethers has been employed to facilitate GC-MS analysis, revealing the presence of expected and unexpected derivatives, such as tris- and tetrakis-trimethylsilylated substances nih.gov. The retention time provided by the GC component, coupled with the mass spectrum from the MS component, allows for unambiguous identification and quantification, thereby confirming the purity of the isolated this compound nih.govmedistri.comthermofisher.comnist.gov.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectrometry)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups. This technique is invaluable for identifying the presence of hydroxyl groups, carbonyls, double bonds, and other key structural elements within a molecule like this compound gallmet.co.ukuobabylon.edu.iq.

Specific IR spectral data for this compound and related compounds suggest the presence of characteristic absorption bands. For example, comparisons with similar bile alcohols have indicated differences in hydroxyl group absorption and the potential presence of a tri-methylene oxide ring, evidenced by a strong band around 1040 cm⁻¹. Reduced absorption in the region around 960 cm⁻¹ compared to related compounds has also been noted, potentially indicating variations in hydroxyl group environments or ring structures gallmet.co.uk.

Table 1: Characteristic Infrared Absorption Bands for this compound (and related compounds)

| Wavenumber (cm⁻¹) | Functional Group/Structural Feature | Notes |

| ~1040 | Tri-methylene oxide ring (possible) | Strong band, not present in related chimaerol gallmet.co.uk |

| ~960 | Hydroxyl groups | Significantly less absorption compared to related chimaerol gallmet.co.uk |

| (Other bands) | (Various functional groups) | General IR analysis used for identification and confirming structural assignments nih.govgallmet.co.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms, their connectivity, and stereochemistry nih.govrsc.orgresearchgate.netorganicchemistrydata.orglibretexts.org.

¹H NMR spectra reveal the number of chemically distinct protons and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR spectra provide information about the carbon skeleton, including the number of unique carbon atoms and their hybridization states. For this compound, these techniques are crucial for assigning signals to specific atoms, thereby establishing the connectivity of the sterol backbone and side chain, and determining the configuration of chiral centers nih.govrsc.orgresearchgate.net.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To overcome the complexities often encountered in interpreting ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC or HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) youtube.comdrugbank.comsdsu.eduemerypharma.comcolumbia.eduemerypharma.com.

COSY experiments correlate protons that are coupled through bonds (typically two or three bonds apart), helping to map out spin systems and establish proton-proton connectivity within the this compound molecule youtube.comemerypharma.comemerypharma.com.

HSQC/HMQC experiments establish direct one-bond correlations between protons and the carbons to which they are directly attached, aiding in the assignment of ¹³C signals based on known ¹H assignments youtube.comsdsu.educolumbia.edu.

These advanced NMR techniques provide a comprehensive map of the molecule's structure, enabling precise stereochemical assignments and confirming connectivity throughout the complex sterol framework. While solid-state NMR is a powerful technique for characterizing solid materials, its specific application to this compound's structural elucidation is not detailed in the provided search results.

Confirmatory Structural Analysis through Chemical Derivatization and Degradation

Chemical derivatization and degradation studies serve as crucial complementary methods for confirming structural assignments made through spectroscopic analyses nih.govjfda-online.comresearchgate.netresearchgate.netwikipedia.org. Derivatization involves reacting the compound with specific reagents to form derivatives with altered chemical or physical properties, which can facilitate analysis or provide further structural clues nih.govwikipedia.org. For example, the formation of trimethylsilyl ethers of this compound derivatives aids in their GC-MS analysis nih.gov.

Furthermore, controlled chemical degradation can break down complex molecules into smaller, more easily identifiable fragments, or transform them into known compounds for comparison. The confirmation of this compound's structure has been achieved by transforming related bile acids into known compounds, such as 5α-cholestane-3α,7α,12α,26-tetrol, and comparing these with material derived from this compound nih.govresearchgate.net. Such chemical transformations provide robust evidence for the proposed structure by linking it to established chemical entities and verifying specific structural features.

Compound List:

this compound

Cyprinol

Cyprinol sulfate (B86663)

Chimaerol

Anhydrochimaerol

Scymnol

Cholic acid

5α-cholestane-3α,7α,12α-triol

5α-cholestane-3α,7α,12α,26-tetrol

26,27-Oxido-5α-cholestane-3α,7α,12α-triol

Biosynthesis and Metabolic Pathways of Anhydrocyprinol

Precursor Compounds and Initial Steroidogenic Transformations

The ultimate precursor for anhydrocyprinol, like all bile acids and bile alcohols, is cholesterol, a C27 sterol cocukmetabolizma.comnih.gov. Steroidogenesis, the biological process of creating steroids, begins with cholesterol wikipedia.orgnih.gov. The initial transformations of cholesterol towards bile acid and alcohol synthesis involve modifications to its steroid nucleus and side chain. These pathways can be broadly categorized into the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1) cocukmetabolizma.combiorxiv.orgmdpi.com. This compound, identified by its CAS name "(3 alpha,5 alpha,7 alpha,12 alpha)-26,27-epoxycholestane-3,7,12-triol," suggests a structure derived from a cholestane (B1235564) skeleton with hydroxyl groups and an epoxide at the C26-C27 position ctdbase.org. This epoxide formation may arise from specific enzymatic reactions or dehydration processes during bile alcohol synthesis.

Role of Cholesterol in this compound Biosynthesis

Cholesterol serves as the sole and indispensable precursor for the synthesis of this compound and all other bile acids and alcohols cocukmetabolizma.comnih.govwikipedia.orgmdpi.comoup.commdpi.comslideshare.netresearchgate.net. As a C27 sterol, cholesterol provides the foundational carbon skeleton that is extensively modified through a series of hydroxylation, oxidation, and other enzymatic reactions to yield the diverse array of bile alcohols and acids found across species cocukmetabolizma.comnih.gov. The metabolic journey from cholesterol to this compound involves specific enzymatic modifications of its characteristic four-ring structure and aliphatic side chain.

Enzymatic Steps and Intermediates in Bile Alcohol Formation

The formation of bile alcohols and acids from cholesterol involves numerous enzymes, with key roles played by cytochrome P450 enzymes. The alternative pathway, particularly relevant for C27 bile alcohols, is initiated by mitochondrial sterol 27-hydroxylase (CYP27A1), which hydroxylates the side chain of cholesterol cocukmetabolizma.combiorxiv.orgmdpi.comnih.govnih.govnih.gov. Other enzymes, such as CYP3A, are also involved in side-chain hydroxylations during bile acid biosynthesis nih.gov. Intermediates in these pathways can include hydroxylated cholestanoic acids, such as C27 cholestanoic acid, which is further processed holzidoc.ch. The specific structure of this compound, featuring an epoxide at the C26-C27 position, implies enzymatic epoxidation or a related dehydration reaction as a step in its formation ctdbase.org. Enzymes like 3α-hydroxysteroid dehydrogenase are also crucial for modifying the steroid nucleus by reducing ketone groups to hydroxyl groups cocukmetabolizma.com.

Biotransformation of this compound and Related C27 Bile Alcohols

Once synthesized, this compound and related C27 bile alcohols undergo further metabolic processing, including oxidation and conjugation, which are essential for their excretion and function.

In animal models, C27 bile alcohols like 5α-cyprinol (a compound structurally related to this compound) are known to be biotransformed. For instance, in the isolated perfused rat liver, 5α-cyprinol is oxidized to its corresponding C27 bile acid, a tetrahydroxy cholestanoic acid holzidoc.ch. This C27 bile acid can then undergo further metabolism. Specifically, it can enter the peroxisomal compartment, where it undergoes oxidative side-chain cleavage to form allocholic acid, a C24 bile acid holzidoc.ch. Allocholic acid is a product of the further processing of C27 bile alcohols and acids, and its formation from these precursors has been observed in studies using rat liver systems holzidoc.ch. The presence of 5α- and 5β-anhydrocyprinol has also been identified in the bile of fish species researchgate.net.

A critical step in the elimination and functionalization of bile acids and alcohols is conjugation. In mammals, primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) via amidation of their carboxyl group before secretion into bile mdpi.comoup.comnih.govorpha.net. This conjugation increases their water solubility and detergent properties. In contrast to bile acids, bile alcohols, such as 5α-cyprinol, are often conjugated with sulfate (B86663), esterifying their terminal hydroxyl group oup.comholzidoc.chnih.gov. Trace amounts of glucuronide conjugates of bile alcohols have also been observed holzidoc.ch. Following the oxidation of C27 bile alcohols to C24 bile acids like allocholic acid, these products are efficiently conjugated with taurine holzidoc.ch. These conjugation reactions are considered Phase II metabolic processes, preparing the compounds for excretion pharmacylibrary.comnih.gov.

Table 1: Key Enzymes in Bile Alcohol and Bile Acid Synthesis

| Enzyme Name | Gene (if known) | Primary Role in Bile Acid/Alcohol Synthesis | Associated Pathway(s) |

| Sterol 27-hydroxylase | CYP27A1 | Side-chain hydroxylation of cholesterol, initiating the alternative pathway for bile acid synthesis. | Alternative Pathway |

| Cholesterol 7α-hydroxylase | CYP7A1 | 7α-hydroxylation of cholesterol, initiating the classic pathway for bile acid synthesis. | Classic Pathway |

| Cytochrome P450 3A enzymes | CYP3A | Involved in side-chain hydroxylations during bile acid biosynthesis. | Various |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C4 (implied) | Catalyzes the reduction of 3-oxo groups to 3α-hydroxyl groups, a step in steroid nucleus modification. | Ring Modification |

| Sterol 12-hydroxylase | CYP8B1 | Catalyzes 12α-hydroxylation, determining the synthesis of cholic acid (CA) versus chenodeoxycholic acid (CDCA). | Classic Pathway |

Table 2: Metabolic Fate of Related C27 Bile Alcohols (e.g., 5α-cyprinol)

| Precursor/Substrate | Primary Biotransformation | Intermediate Product(s) | Further Metabolism/Products | Conjugation Type(s) | Animal Model/System Used |

| 5α-cyprinol | Oxidation of the C-27 alcohol group | C27 tetrahydroxy cholestanoic acid | Side-chain cleavage to form allocholic acid; secretion of unconjugated C27 bile acid (minor). | Taurine (for allocholic acid); Sulfate (trace) | Isolated perfused rat liver holzidoc.ch |

| This compound | (Structure suggests an epoxide at C26-C27) | (Epoxide at C26-C27) | (Further metabolism not extensively detailed in available literature) | (Not specified) |

Table 3: Conjugation of Bile Metabolites

| Metabolite Type | Primary Conjugation Partner(s) | Typical Conjugation Site | Notes |

| Bile Acids | Glycine, Taurine | Carboxyl group (C24/C27) | Conjugation occurs via amidation of the carboxyl group, increasing water solubility and detergent properties oup.comnih.gov. |

| Bile Alcohols | Sulfate | Terminal hydroxyl group | Conjugation typically involves esterification of the terminal hydroxyl group, as seen with 5α-cyprinol sulfate oup.comholzidoc.chnih.gov. |

| Bile Alcohols | Glucuronate | Terminal hydroxyl group | Trace conjugation with glucuronate has been observed for bile alcohols holzidoc.ch. |

| Allocholic Acid | Taurine | Carboxyl group (C24) | Allocholic acid, a C24 bile acid derived from C27 bile alcohols, is efficiently conjugated with taurine holzidoc.ch. |

List of Compound Names Mentioned:

this compound

Cholesterol

Cholic acid (CA)

Chenodeoxycholic acid (CDCA)

Allocholic acid

5α-cyprinol

5α-cyprinol sulfate

5β-cyprinol

5α-petromyzonol sulfate

5β-cholestane-3α,7α,12α,25-tetrol

5α-cholestane-3α,7α,12α,25-tetrol

5α-cholestane-3α,7α,12α,26-tetrol

C27 bile acids

C27 bile alcohols

C24 bile acids

Pregnenolone

7α-hydroxycholesterol

C27 cholestanoic acid

Glycine

Taurine

Sulfate

Glucuronate

Synthetic Approaches and Derivative Chemistry

Total Synthesis Strategies for Anhydrocyprinol

Based on a review of the available academic literature, no reports detailing the total synthesis strategies for this compound have been identified. The compound's isolation from natural sources appears to be the primary method of obtaining it for study holzidoc.chnih.gov.

Semisynthesis of this compound Analogs from Natural Precursors

This compound itself has been prepared in gram quantities through purification from natural sources, such as carp (B13450389) bile, utilizing techniques like preparative high-performance liquid chromatography holzidoc.chnih.gov. However, specific research describing the semisynthesis of this compound analogs starting from other natural precursors was not found in the reviewed literature.

In Vitro and in Vivo Biological Activities: Mechanistic Studies and Research Applications

Effects on Cellular Transport Systems

Inhibition of Apical Bile Salt Transporters (e.g., ASBT in COS-7 Cells)

Anhydrocyprinol, particularly in its sulfated form (5α-cyprinol sulfate), has demonstrated an inhibitory effect on bile salt transport systems. Research indicates that 5α-cyprinol sulfate (B86663) inhibits the uptake of taurocholate in COS-7 cells that have been engineered to express the rat apical sodium-dependent bile acid transporter (ASBT) researchgate.netnih.gov. ASBT is a crucial transporter located on the apical membrane of enterocytes in the terminal ileum, playing a key role in the reabsorption of bile acids during their enterohepatic circulation nih.govnih.govnih.govuniprot.orgwikipedia.org. The inhibition of ASBT by compounds like 5α-cyprinol sulfate is a significant area of research, as ASBT is recognized as a potential therapeutic target for managing conditions such as hypercholesterolemia and type 2 diabetes mellitus nih.govnih.govresearchgate.net. Although specific quantitative data, such as IC50 values, for this compound's inhibition of ASBT in COS-7 cells were not explicitly detailed in the reviewed literature, the observed inhibition highlights its interaction with this vital transport mechanism.

Impact on Membrane Integrity and Cellular Processes (e.g., Hemolytic Activity in in vitro and in vivo Animal Models)

This compound, specifically its sulfate conjugate, has been reported to possess hemolytic activity. Intravenous infusion of 5α-cyprinol sulfate into anesthetized rats resulted in hemolytic effects, in addition to cholestatic and toxic outcomes researchgate.net. Hemolytic activity refers to the capacity of a substance to induce the rupture of red blood cells (erythrocytes), leading to the release of hemoglobin. This effect is often evaluated in vitro to assess the hemocompatibility and potential cellular toxicity of compounds rsc.orgmdpi.com. While precise quantitative measurements of this compound's hemolytic activity, such as the percentage of hemolysis at specific concentrations, were not provided in the examined snippets, its classification as hemolytic indicates a direct impact on cell membrane integrity researchgate.net.

Cholestatic Effects Observed in Experimental Animal Models (e.g., Isolated Perfused Rat Liver)

Cholestasis, a condition characterized by the impairment of bile flow and the subsequent accumulation of bile acids within the liver, is a significant pathological feature of various liver diseases nih.govnih.govexplorationpub.comresearchgate.netexplorationpub.com. This compound, in its sulfated form, has been observed to induce cholestatic effects in experimental animal models. The intravenous administration of 5α-cyprinol sulfate to anesthetized rats led to cholestasis, alongside hemolytic and toxic effects researchgate.net. Further studies utilizing isolated perfused rat livers revealed that 5α-cyprinol sulfate underwent minimal biotransformation and was poorly transported when compared to taurocholate, exhibiting a transport maximum (Tmax) of approximately 0.5 μmol/min/kg researchgate.net. This limited hepatic transport and biotransformation, coupled with its cholestatic properties, underscores its potential to disrupt normal hepatic bile acid handling.

Role as a Digestive Detergent in Non-Mammalian Vertebrates (e.g., Cyprinid Fish)

This compound, particularly as 5α-cyprinol sulfate, functions as a significant digestive detergent in cyprinid fish researchgate.netnih.gov. Its surface-active properties enable it to form micelles, which are essential for the solubilization and subsequent digestion of lipids researchgate.netnih.gov. Studies have quantified the critical micellization concentration (CMC) for 5α-cyprinol sulfate in a 0.15 M Na⁺ solution, determining it to be 1.5 mM via maximum bubble pressure measurements and approximately 4 mM when assessed by dye solubilization researchgate.netnih.gov. At concentrations exceeding 1 mM, 5α-cyprinol sulfate effectively solubilized monooleylglycerol, incorporating approximately 2.1 molecules per mole of micellar bile salt researchgate.netnih.gov. The presence of 5α-cyprinol sulfate at micellar concentrations within carp (B13450389) intestinal contents, without undergoing hydrolysis during intestinal transit, further substantiates its role as a digestive detergent in these species researchgate.netnih.gov. This function in lipid digestion is considered evolutionarily important, potentially explaining its persistent presence in fish bile nih.gov.

Mechanistic Investigations of Molecular Targets (e.g., Receptor Binding, Enzyme Modulation)

While the broader class of bile acids and alcohols is known to interact with various molecular targets, including receptors and enzymes, specific and detailed investigations into the direct molecular targets of this compound itself, such as receptor binding or enzyme modulation, are not extensively documented in the provided literature. However, its metabolic fate offers some insights into potential interactions. In isolated perfused rat livers, the alcohol moiety, 5α-cyprinol, was observed to be enzymatically oxidized into its corresponding C27 bile acid and allocholic acid, which were subsequently efficiently transported researchgate.net. This suggests that this compound can serve as a substrate for metabolic enzymes. Broader research into bile acid mechanisms indicates interactions with nuclear and membrane receptors, influencing lipid and glucose homeostasis mdpi.com. General principles of drug-receptor interactions posit that molecules can bind to receptors to mimic or block endogenous ligands, or modulate enzyme activity by interacting with active or allosteric sites nih.govlongdom.orgopenaccessjournals.comfrontiersin.org. Further research would be required to definitively identify specific molecular targets for this compound.

Comparative Biological Activity with Other Bile Alcohols and Acids

This compound exhibits distinct biological activities when compared to common mammalian bile acids and alcohols. In isolated perfused rat livers, 5α-cyprinol sulfate demonstrated poor transport and limited biotransformation relative to taurocholate, a primary mammalian bile acid researchgate.net. While taurocholate is efficiently transported and metabolized, 5α-cyprinol sulfate displayed a significantly lower transport maximum (Tmax) of approximately 0.5 μmol/min/kg in the isolated rat liver compared to taurocholate researchgate.net.

The detergent properties of 5α-cyprinol sulfate are also noteworthy. Its ability to form micelles and solubilize lipids positions it as an effective digestive detergent in fish, comparable to other bile salts researchgate.netnih.gov. In contrast, other bile acids have shown varied effects on cellular processes; for example, certain bile acids, such as lithocholic acid and deoxycholic acid, have demonstrated a greater capacity to enhance the activity of calcium-activated potassium channels (BK(Ca)) than others europeanreview.org. Furthermore, studies examining antimicrobial activity have indicated that conjugated bile acids like glyco-chenodeoxycholic acid (GCDCA) possess greater activity than tauro-chenodeoxycholic acid (TCDCA), attributed to differences in hydrophobicity and membrane-disrupting capabilities mdpi.com.

Table 1: Comparative Transport and Detergent Properties

| Property / Compound | This compound (5α-cyprinol sulfate) | Taurocholate (Mammalian Bile Acid) |

| Detergent Activity | Excellent digestive detergent researchgate.netnih.gov | Primary bile acid, detergent properties |

| Micelle Formation | Forms micelles researchgate.netnih.gov | Forms micelles |

| CMC (mM, 0.15 M Na⁺) | 1.5 (bubble pressure), ~4 (dye solubilization) researchgate.netnih.gov | Not specified in context |

| Liver Transport (Isolated Perfused Rat Liver) | Poorly transported (Tmax ≈ 0.5 μmol/min/kg) researchgate.net | Efficiently transported |

| Biotransformation (Isolated Perfused Rat Liver) | Underwent little biotransformation researchgate.net | Metabolized |

| Apical Bile Salt Transporter (ASBT) Inhibition | Inhibits taurocholate uptake in COS-7 cells expressing rat ASBT researchgate.netnih.gov | Substrate for ASBT |

Table 2: Metabolic Fate of 5α-Cyprinol in Isolated Perfused Rat Liver

| Metabolite / Process | Description |

| Oxidation | 5α-Cyprinol (alcohol moiety) was oxidized to its corresponding C27 bile acid and to allocholic acid. researchgate.net |

| Conjugation | Allocholic acid was subsequently conjugated with taurine (B1682933). researchgate.net |

| Transport | These metabolites were efficiently transported within the liver. researchgate.net |

Compound List:

this compound

5α-cyprinol sulfate

Taurocholate

Allocholic acid

Monooleylglycerol

Lithocholic acid

Deoxycholic acid

Glyco-chenodeoxycholic acid (GCDCA)

Tauro-chenodeoxycholic acid (TCDCA)

Cholic acid (CA)

Chenodeoxycholic acid (CDCA)

Muricholic acid (MCA)

Future Directions in Anhydrocyprinol Research

Elucidation of Remaining Gaps in Biosynthetic Pathways

Despite the identification of anhydrocyprinol, the complete biosynthetic pathway leading to its formation remains incompletely understood. Future research should focus on identifying the specific enzymes, genes, and regulatory mechanisms involved in its synthesis from cholesterol precursors. Elucidating these pathways could reveal novel enzymatic activities and metabolic strategies unique to fish or other non-mammalian vertebrates. Understanding the precise steps, including any potential modifications or cyclization events, will be crucial for a comprehensive view of lipid metabolism in these organisms.

Key Research Avenues:

Identification of novel enzymes and genes responsible for this compound synthesis.

Mapping the complete sequence of metabolic reactions from cholesterol to this compound.

Investigating regulatory factors controlling the expression and activity of biosynthetic enzymes.

Comparative analysis of this compound biosynthesis with that of mammalian bile acids to understand evolutionary divergence.

Advanced Structural-Functional Correlation Studies

This compound's amphipathic nature suggests its role as a surfactant, aiding in lipid digestion and absorption in fish. However, a deeper understanding of how its specific molecular structure—including the epoxy group and the precise arrangement of hydroxyl groups—dictates its functional properties is warranted. Advanced structural-functional correlation studies are needed to explore its precise mechanisms of action, such as its micelle formation capabilities, its interaction with cell membranes, and any potential signaling roles it might play.

Key Research Avenues:

Detailed investigation of this compound's critical structural features influencing its surfactant properties.

Exploring its interactions with dietary lipids and digestive enzymes.

Assessing its potential roles in cellular processes beyond digestion, such as membrane stabilization or signaling pathways.

Structure-activity relationship (SAR) studies to understand how modifications to its structure impact its biological activity. nih.govnih.govrroij.comautomate.videomdpi.com

Development of Novel Analytical Methods for Trace Analysis

Accurate and sensitive detection and quantification of this compound in complex biological matrices are essential for comprehensive research. While current analytical techniques exist, there is a continuous need for the development of novel, more efficient, and highly specific methods. Future efforts should focus on enhancing sensitivity for trace analysis, improving speed and throughput, and potentially developing field-deployable or miniaturized analytical systems.

Key Research Avenues:

Development of advanced chromatographic techniques (e.g., UHPLC-MS/MS) for improved separation and detection. researchgate.netnih.govresearchgate.netuniv-rennes.frmdpi.comresearchgate.net

Exploration of novel detection principles, such as high-resolution mass spectrometry or advanced spectroscopic methods. researchgate.netnih.govresearchgate.netuniv-rennes.fr

Creation of methods for the simultaneous analysis of this compound and its potential metabolites or related compounds.

Validation of these methods for inter-laboratory reproducibility and robustness. news-medical.netnih.gov

Exploration of this compound in Ecological and Evolutionary Biochemistry

The presence of this compound in fish bile suggests a potential role in aquatic ecosystems and evolutionary adaptations. Future research should investigate its distribution across different fish species and geographical locations to understand its ecological significance and evolutionary history. Comparative studies could reveal how its presence and concentration vary with diet, habitat, or evolutionary lineage, providing insights into the adaptation of lipid metabolism in aquatic vertebrates.

Key Research Avenues:

Surveys of this compound presence and concentration in diverse aquatic species.

Investigating its ecological roles, such as its impact on microbial communities or its function in predator-prey interactions.

Tracing its evolutionary origins and diversification within the vertebrate lineage. nih.govslu.seyale.edu

Understanding how environmental factors, such as diet or water chemistry, influence its biosynthesis and presence.

Computational Chemistry and Molecular Modeling Applications in this compound Studies

Computational chemistry and molecular modeling offer powerful tools to complement experimental research. Future studies can leverage these techniques to predict this compound's physicochemical properties, simulate its interactions with biological targets or membranes, and gain a deeper understanding of its structure-activity relationships. In silico approaches can accelerate the discovery process by identifying potential functions or guiding experimental design.

Key Research Avenues:

In silico prediction of this compound's three-dimensional structure and conformational dynamics. uaeh.edu.mxnews-medical.netisomorphiclabs.comnih.govikm.org.myresearchgate.net

Molecular docking studies to predict binding affinities with potential protein targets or membrane lipids. mdpi.comuaeh.edu.mxikm.org.myresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with observed biological activities. nih.govnih.govrroij.comautomate.video

Simulations to explore its behavior in different physiological environments and its potential interactions with other biomolecules. news-medical.netnih.govnih.govuniversiteitleiden.nlmdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying Anhydrocyprinol in biological samples?

- Methodological Answer : this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantification. For biological matrices, solid-phase extraction (SPE) is recommended to isolate the compound prior to analysis. Ensure calibration curves are validated with certified reference standards, and report limits of detection (LOD) and quantification (LOQ) to confirm sensitivity .

Q. How can researchers establish baseline purity criteria for synthesized this compound?

- Methodological Answer : Purity assessment requires a combination of chromatographic (e.g., HPLC with UV/Vis or evaporative light scattering detection) and spectroscopic methods (e.g., NMR, FT-IR). Quantify impurities using area normalization or external standard methods. Document batch-to-batch variability and adhere to ICH guidelines for chemical purity thresholds (e.g., ≥95% purity for in vitro studies) .

Q. What experimental approaches are used to study this compound’s biosynthetic pathways?

- Methodological Answer : Isotopic labeling (e.g., -glucose tracer studies) combined with enzyme inhibition assays can map precursor incorporation. Gene knockout models in relevant organisms (e.g., zebrafish or microbial systems) paired with metabolomic profiling (LC-MS/MS) help identify key enzymatic steps. Include negative controls to rule out non-specific pathways .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological effects while minimizing confounding variables?

- Methodological Answer : Use a factorial design with staggered dosing (e.g., 0.1–100 µM ranges) and include vehicle controls. Normalize results to baseline measurements (e.g., cell viability via MTT assay). Account for solvent effects (e.g., DMSO concentration ≤0.1%). Statistical power analysis should determine sample size, and ANOVA with post-hoc tests (e.g., Tukey’s HSD) is recommended for multi-group comparisons .

Q. What strategies resolve contradictions in reported data on this compound’s receptor binding affinity?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Replicate experiments using orthogonal methods: surface plasmon resonance (SPR) for kinetic analysis and radioligand binding assays for equilibrium dissociation constants (). Validate findings with competitive inhibitors and negative controls (e.g., empty vector transfections) .

Q. How can computational modeling improve the prediction of this compound’s metabolic stability in vivo?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Pair this with in vitro microsomal stability assays (e.g., liver microsomes + NADPH cofactor) to validate predictions. Apply quantitative structure-activity relationship (QSAR) models to estimate clearance rates and half-life .

Q. What protocols ensure reproducibility in this compound’s extraction from natural sources?

- Methodological Answer : Standardize extraction parameters: solvent polarity (e.g., methanol:water gradients), temperature (e.g., Soxhlet vs. cold extraction), and duration. Quantify yield differences using gravimetric analysis. Publish detailed metadata, including raw material sourcing (geographic origin, harvest season) and storage conditions .

Methodological Best Practices

- Data Validation : Cross-validate results using multiple analytical platforms (e.g., LC-MS vs. GC-MS) and report confidence intervals for key metrics .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting, including randomization and blinding protocols .

- Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to aggregate and critique existing evidence, highlighting gaps in mechanistic or translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.